molecular formula C8H12BrF3O2 B14280644 2,2,2-Trifluoroethyl 6-bromohexanoate CAS No. 128691-25-8

2,2,2-Trifluoroethyl 6-bromohexanoate

Cat. No.: B14280644
CAS No.: 128691-25-8
M. Wt: 277.08 g/mol
InChI Key: GPPUERLEBVJQDE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-bromohexanoate is a fluorinated ester compound characterized by a hexanoate backbone substituted with a bromine atom at the 6-position and a trifluoroethyl ester group. Its molecular formula is C₈H₁₂BrF₃O₂, with a molecular weight of 277.08 g/mol. The compound combines the electrophilic reactivity of the bromoalkane moiety with the electron-withdrawing properties of the trifluoroethyl group, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No.

128691-25-8

Molecular Formula

C8H12BrF3O2

Molecular Weight

277.08 g/mol

IUPAC Name

2,2,2-trifluoroethyl 6-bromohexanoate

InChI

InChI=1S/C8H12BrF3O2/c9-5-3-1-2-4-7(13)14-6-8(10,11)12/h1-6H2

InChI Key

GPPUERLEBVJQDE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)OCC(F)(F)F)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 6-bromohexanoate typically involves the esterification of 6-bromohexanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl 6-bromohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoroethyl 6-bromohexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 6-bromohexanoate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : Estimated at 180–190°C (decomposes under heat due to bromine instability).
  • Solubility : Low polarity; soluble in dichloromethane, THF, and diethyl ether.
  • Reactivity : The bromine atom acts as a leaving group, while the trifluoroethyl group enhances electrophilicity at the carbonyl carbon.

Comparison with Similar Compounds

This section evaluates 2,2,2-trifluoroethyl 6-bromohexanoate against structurally analogous esters and brominated compounds. Key comparison metrics include reactivity, stability, solubility, and applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Primary Applications
This compound C₈H₁₂BrF₃O₂ 277.08 180–190 (dec.) Bromoalkane, trifluoroethyl ester Pharmaceutical intermediates, alkylation
Ethyl 6-bromohexanoate C₈H₁₅BrO₂ 223.11 210–215 Bromoalkane, ethyl ester Surfactants, plasticizers
Methyl 6-bromohexanoate C₇H₁₃BrO₂ 209.08 195–200 Bromoalkane, methyl ester Cross-coupling reactions
6-Bromo-2,3,4-trifluorobenzoic acid C₇H₃BrF₃O₂ 255.00 N/A (sublimes) Bromoarene, trifluoromethyl Agrochemical synthesis
Ethyl 3-amino-4,4-dicyanobut-3-enoate C₈H₉N₃O₂ 191.18 240–245 Cyano, enamine, ethyl ester Heterocyclic chemistry

Reactivity and Stability

A. Electrophilicity and Substitution Reactions

The trifluoroethyl group in this compound significantly enhances the electrophilicity of the ester carbonyl compared to ethyl or methyl esters. This increases its susceptibility to nucleophilic attack, enabling efficient transesterification or aminolysis reactions . In contrast, ethyl 6-bromohexanoate exhibits slower reaction kinetics in similar conditions due to the less electron-withdrawing ethyl group.

The bromine atom at the 6-position facilitates SN2 reactions, but steric hindrance from the hexanoate chain limits its utility in small-molecule alkylation compared to shorter-chain analogues like methyl 4-bromobutyrate.

B. Thermal and Hydrolytic Stability

  • Thermal Stability: The trifluoroethyl group improves thermal resistance, with decomposition observed only above 180°C. Non-fluorinated esters (e.g., ethyl 6-bromohexanoate) decompose at lower temperatures (150–160°C).
  • Hydrolytic Stability : The electron-withdrawing trifluoroethyl group reduces hydrolysis rates in aqueous environments, making the compound more stable than methyl or ethyl esters under physiological conditions .

Solubility and Physicochemical Behavior

The trifluoroethyl group imparts lipophilicity (logP ≈ 2.8), reducing water solubility compared to ethyl or methyl esters (logP ≈ 1.5–2.0). This property is advantageous in drug design for enhancing membrane permeability. In contrast, 6-bromo-2,3,4-trifluorobenzoic acid (logP ≈ 1.2) exhibits higher aqueous solubility due to its aromatic carboxylic acid group, favoring agrochemical formulations .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in Suzuki-Miyaura cross-coupling reactions , where the bromine atom serves as a coupling site. However, its reactivity is lower than that of aryl bromides (e.g., 6-bromo-2,3,4-trifluorobenzoic acid ) due to steric and electronic factors . Industrial patents emphasize its role in synthesizing fluorinated anti-inflammatory agents, leveraging both the bromine and trifluoroethyl motifs for targeted bioactivity.

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